

Application Note: Sulfo-Cy3.5-DBCO Protein Labeling

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Sulfo-Cy3.5-DBCO

Cat. No.: B12370391

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy3.5-DBCO is a water-soluble fluorescent dye ideal for labeling azide-modified biomolecules through a copper-free click chemistry reaction.[1][2][3] This strain-promoted alkyne-azide cycloaddition (SPAAC) is highly specific and bio-orthogonal, meaning it does not interfere with native cellular processes, making it an excellent choice for in vitro and in vivo applications.[4][5] The sulfonate group enhances the water solubility of the Cy3.5 dye, preventing aggregation and improving labeling efficiency in aqueous buffers. Sulfo-Cy3.5 is a bright fluorescent dye with excitation and emission maxima around 581 nm and 596 nm, respectively, making it compatible with standard fluorescence microscopy and flow cytometry filter sets. This document provides a detailed protocol for labeling azide-modified proteins with **Sulfo-Cy3.5-DBCO** and subsequent purification of the conjugate.

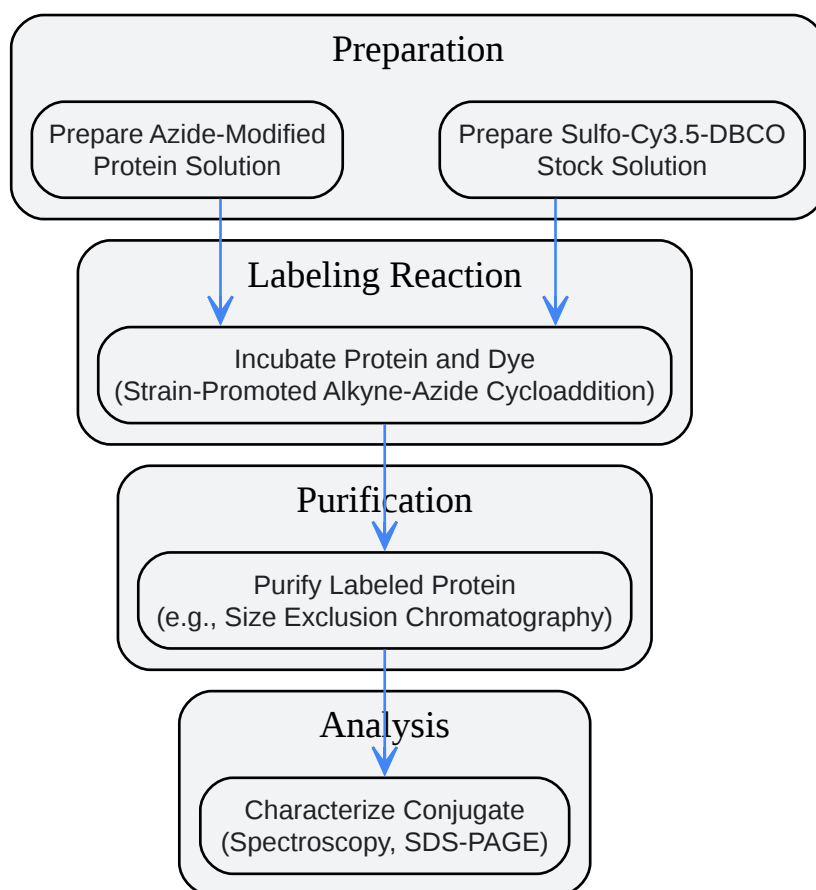
Chemical Properties and Specifications

A summary of the key properties of **Sulfo-Cy3.5-DBCO** is provided in the table below.

Property	Value	Reference
Molecular Weight	~1249.58 g/mol	
Excitation Maximum (λ_{ex})	~591 nm (in PBS)	
Emission Maximum (λ_{em})	~604 nm (in PBS)	
Extinction Coefficient (ϵ)	~139,000 $\text{cm}^{-1}\text{M}^{-1}$	
Quantum Yield (Φ)	~0.11	
Solubility	Water, DMSO, DMF	
Reactivity	Azide groups via SPAAC	

Experimental Workflow

The overall workflow for labeling an azide-modified protein with **Sulfo-Cy3.5-DBCO** involves preparation of reagents, the labeling reaction, and purification of the final conjugate.



[Click to download full resolution via product page](#)

Figure 1. Experimental workflow for protein labeling.

Detailed Protocol

This protocol is a general guideline and may require optimization for specific proteins and applications.

Materials

- Azide-modified protein
- **Sulfo-Cy3.5-DBCO**
- Anhydrous Dimethylsulfoxide (DMSO)
- Phosphate-buffered saline (PBS), pH 7.2-7.4

- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Reaction tubes

Procedure

1. Preparation of Reagents

- Azide-Modified Protein Solution:
 - Dissolve the azide-modified protein in PBS at a concentration of 1-10 mg/mL.
 - Ensure the buffer is free of any azide-containing compounds, as these will compete for reaction with the DBCO group.
- **Sulfo-Cy3.5-DBCO** Stock Solution:
 - Allow the vial of **Sulfo-Cy3.5-DBCO** to warm to room temperature before opening to prevent moisture condensation.
 - Prepare a 10 mM stock solution by dissolving the appropriate amount of **Sulfo-Cy3.5-DBCO** in anhydrous DMSO. For example, for a 1 mg vial with a molecular weight of approximately 1250 g/mol, add 80 μ L of DMSO.
 - Vortex briefly to ensure complete dissolution. The stock solution can be stored at -20°C, protected from light, for several weeks.

2. Protein Labeling Reaction

- Molar Ratio: The optimal molar ratio of dye to protein for efficient labeling while minimizing background and potential protein inactivation should be determined empirically. A starting point is to use a 5 to 20-fold molar excess of **Sulfo-Cy3.5-DBCO** to the protein.
- Reaction Setup:
 - Add the azide-modified protein solution to a reaction tube.

- Add the calculated volume of the 10 mM **Sulfo-Cy3.5-DBCO** stock solution to the protein solution.
- The final concentration of DMSO in the reaction mixture should be less than 10% to avoid protein denaturation.
- Mix gently by pipetting.
- Incubation:
 - Incubate the reaction mixture at room temperature for 1-4 hours, or overnight at 4°C. The reaction time may need optimization.
 - Protect the reaction from light by wrapping the tube in aluminum foil or placing it in a dark container.

3. Purification of the Labeled Protein

It is crucial to remove any unreacted dye from the labeled protein. Size-exclusion chromatography is a common and effective method.

- Column Equilibration:
 - Equilibrate a desalting column (e.g., Sephadex G-25) with PBS according to the manufacturer's instructions.
- Sample Loading and Elution:
 - Load the entire reaction mixture onto the equilibrated column.
 - Elute the protein-dye conjugate with PBS.
 - The labeled protein will typically elute first as it is larger, while the smaller, unreacted dye molecules will be retained longer on the column.
 - Collect fractions and monitor the elution of the labeled protein by observing the characteristic orange-red color of the Cy3.5 dye.

4. Characterization of the Conjugate

- Degree of Labeling (DOL):
 - The DOL, which is the average number of dye molecules per protein, can be determined spectrophotometrically.
 - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~591 nm).
 - The DOL can be calculated using the following equation:

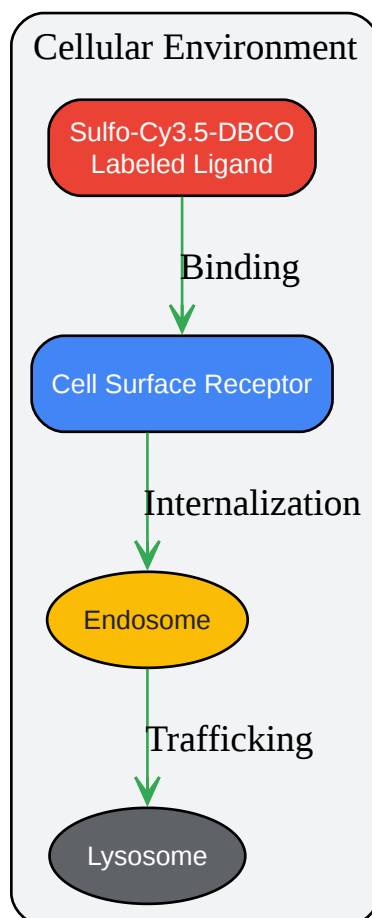
$$\text{DOL} = (A_{\text{dye}} \times \epsilon_{\text{protein}}) / [(A_{280} - (A_{\text{dye}} \times \text{CF}_{280})) \times \epsilon_{\text{dye}}]$$

Where:

- A_{dye} is the absorbance at the dye's maximum absorbance.
 - A_{280} is the absorbance at 280 nm.
 - $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm.
 - ϵ_{dye} is the molar extinction coefficient of the dye at its maximum absorbance.
 - CF_{280} is the correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer).
- SDS-PAGE Analysis:
 - Analyze the purified conjugate by SDS-PAGE to confirm that the dye is covalently attached to the protein.
 - The labeled protein band should be fluorescent when visualized under an appropriate imaging system.

Signaling Pathway Example: Imaging Labeled Ligands

Sulfo-Cy3.5-DBCO labeled proteins can be used to visualize and track their interactions with cellular targets. For example, a labeled ligand can be used to study its binding to a cell surface receptor and subsequent internalization.



[Click to download full resolution via product page](#)

Figure 2. Visualization of ligand-receptor interaction.

Troubleshooting

Problem	Possible Cause	Solution
Low Labeling Efficiency	- Inactive dye	- Use fresh or properly stored Sulfo-Cy3.5-DBCO.
- Insufficient molar excess of dye	- Increase the molar ratio of dye to protein.	
- Suboptimal reaction conditions	- Optimize incubation time and temperature.	
- Presence of competing azides in the buffer	- Ensure all buffers are azide-free.	
Precipitation of Protein	- High concentration of organic solvent	- Keep the final DMSO concentration below 10%.
- Protein instability under reaction conditions	- Adjust buffer pH or ionic strength.	
High Background Fluorescence	- Incomplete removal of unreacted dye	- Repeat the purification step or use a different purification method.

Conclusion

The use of **Sulfo-Cy3.5-DBCO** for protein labeling via copper-free click chemistry offers a robust and specific method for fluorescently tagging biomolecules. The high water solubility and bright fluorescence of this dye make it a versatile tool for a wide range of applications in cellular imaging, flow cytometry, and other fluorescence-based assays. By following the detailed protocol and considering the optimization steps, researchers can achieve efficient and reproducible labeling of their target proteins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
- [2. DBCO-Sulfo-CY3.5 Sulfo-CY3.5-DBCO - DBCO Modifications - Chongqing Yusi Medicine Technology Co., Ltd. \[en.yusiyy.com\]](https://en.yusiyy.com)
- [3. Sulfo-Cyanine3.5 | AxisPharm \[axispharm.com\]](https://axispharm.com)
- [4. broadpharm.com \[broadpharm.com\]](https://broadpharm.com)
- [5. interchim.fr \[interchim.fr\]](https://interchim.fr)
- To cite this document: BenchChem. [Application Note: Sulfo-Cy3.5-DBCO Protein Labeling]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12370391/docs#application-note-sulfo-cy3-5-dbc-protein-labeling\]](https://www.benchchem.com/product/b12370391/docs#application-note-sulfo-cy3-5-dbc-protein-labeling)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check